molecular formula C19H23NO2 B5716586 4-(4-methoxy-2-methylphenyl)-N-(4-methylphenyl)butanamide

4-(4-methoxy-2-methylphenyl)-N-(4-methylphenyl)butanamide

Cat. No.: B5716586
M. Wt: 297.4 g/mol
InChI Key: HCHRCSRZOIUISH-UHFFFAOYSA-N
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Description

4-(4-methoxy-2-methylphenyl)-N-(4-methylphenyl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone with two aromatic rings substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxy-2-methylphenyl)-N-(4-methylphenyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-2-methylbenzoic acid and 4-methylphenylamine.

    Formation of Amide Bond: The carboxylic acid group of 4-methoxy-2-methylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with 4-methylphenylamine to form the amide bond, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxy-2-methylphenyl)-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of 4-(4-hydroxy-2-methylphenyl)-N-(4-methylphenyl)butanamide.

    Reduction: Formation of 4-(4-methoxy-2-methylphenyl)-N-(4-methylphenyl)butylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(4-methoxy-2-methylphenyl)-N-(4-methylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(4-methoxy-2-methylphenyl)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-N-(4-methylphenyl)butanamide: Similar structure but lacks the methyl group on the aromatic ring.

    4-(4-methoxy-2-methylphenyl)-N-phenylbutanamide: Similar structure but lacks the methyl group on the other aromatic ring.

    4-(4-hydroxy-2-methylphenyl)-N-(4-methylphenyl)butanamide: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

4-(4-methoxy-2-methylphenyl)-N-(4-methylphenyl)butanamide is unique due to the presence of both methoxy and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. The specific substitution pattern may enhance its binding affinity to molecular targets and improve its pharmacological properties.

Properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14-7-10-17(11-8-14)20-19(21)6-4-5-16-9-12-18(22-3)13-15(16)2/h7-13H,4-6H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHRCSRZOIUISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCC2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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